molecular formula C16H22N2O3S B14735534 Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate CAS No. 5943-53-3

Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14735534
CAS No.: 5943-53-3
M. Wt: 322.4 g/mol
InChI Key: GQGVGAHGUVQTPA-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a cyclopropanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyclohexyl and cyclopropanecarbonyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclohexyl and cyclopropanecarbonyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(cyclohexylamino)methyl]-1,3-thiazole-4-carboxylate
  • Methyl 2-[(cyclopropanecarbonyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of both cyclohexyl and cyclopropanecarbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

5943-53-3

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[[cyclohexyl(cyclopropanecarbonyl)amino]methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H22N2O3S/c1-21-16(20)13-10-22-14(17-13)9-18(15(19)11-7-8-11)12-5-3-2-4-6-12/h10-12H,2-9H2,1H3

InChI Key

GQGVGAHGUVQTPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CN(C2CCCCC2)C(=O)C3CC3

Origin of Product

United States

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